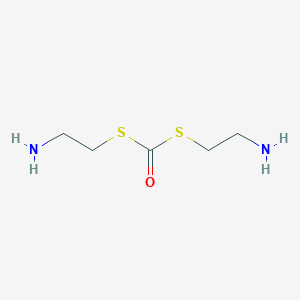
Bis(2-aminoethylsulfanyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-aminoethylsulfanyl)methanone is a chemical compound with a unique structure that includes two aminoethylsulfanyl groups attached to a central methanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-aminoethylsulfanyl)methanone typically involves the reaction of 2-aminoethanethiol with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-aminoethylsulfanyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted aminoethylsulfanyl derivatives .
Scientific Research Applications
Bis(2-aminoethylsulfanyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which bis(2-aminoethylsulfanyl)methanone exerts its effects involves the interaction of its amino and sulfanyl groups with molecular targets. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Bis(1H-2-indolyl)methanone
- Bis(4-(1H-imidazol-1-yl)phenyl)methanone
- Bis(2-(substituted(methyl)amino)-4-phenylthiazol-5-yl)methanone .
Uniqueness
Bis(2-aminoethylsulfanyl)methanone is unique due to its specific combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
13889-99-1 |
|---|---|
Molecular Formula |
C5H12N2OS2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
bis(2-aminoethylsulfanyl)methanone |
InChI |
InChI=1S/C5H12N2OS2/c6-1-3-9-5(8)10-4-2-7/h1-4,6-7H2 |
InChI Key |
XQMKAHQHYXGXGX-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=O)SCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




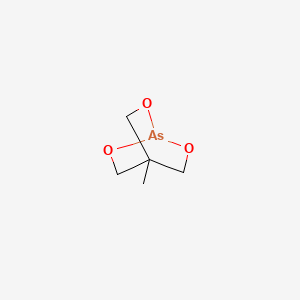

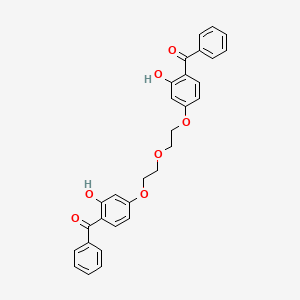
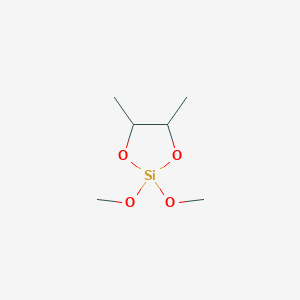

![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)
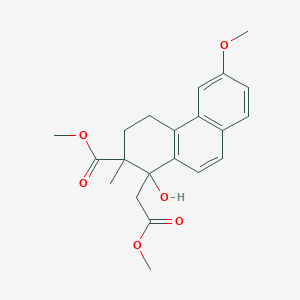
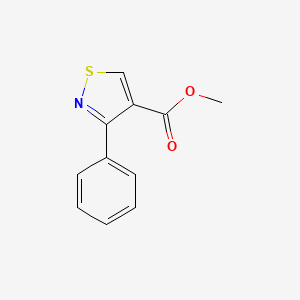
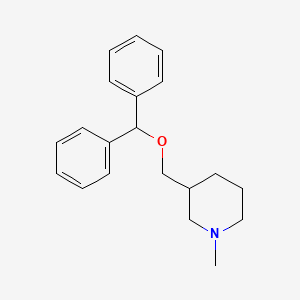
phosphanium chloride](/img/structure/B14716299.png)

